molecular formula C22H27NO2S2 B2469455 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421522-82-8

2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2469455
CAS No.: 1421522-82-8
M. Wt: 401.58
InChI Key: ZEOFZKWGJKUFLP-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with benzylthio and methoxyphenylthio groups

Preparation Methods

The synthesis of 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzylthio and methoxyphenylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzylthio and methoxyphenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., thiols, amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thioether groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the piperidine ring can interact with hydrophobic pockets in target molecules, influencing their activity.

Comparison with Similar Compounds

Similar compounds to 2-(Benzylthio)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone include:

    2-(Benzylthio)-1-(4-(((4-methylphenyl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

    2-(Benzylthio)-1-(4-(((4-chlorophenyl)thio)methyl)piperidin-1-yl)ethanone: Contains a chlorophenylthio group instead of a methoxyphenylthio group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S2/c1-25-20-7-9-21(10-8-20)27-16-19-11-13-23(14-12-19)22(24)17-26-15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOFZKWGJKUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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